molecular formula C10H10BrN3O2 B2386526 Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1505180-14-2

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2386526
CAS RN: 1505180-14-2
M. Wt: 284.113
InChI Key: CDBOQPMASCDUOM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It is used in the field of organic chemistry for various applications .


Synthesis Analysis

This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 284.11 .

Scientific Research Applications

Synthesis of Fused Heterocycles The molecule is instrumental in the synthesis of novel fused heterocycles, which exhibit a range of biological activities. It's utilized as a synthon for constructing fused triazines known for their potential biological activity. This includes the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, which are further converted into various derivatives (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Derivatives with Antiviral Activity Derivatives of Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity. These derivatives have demonstrated significant potential in inhibiting the replication of HBV DNA, highlighting their therapeutic relevance in antiviral treatments (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Antioxidant and Antimicrobial Activity The compound has been used in the synthesis of new thiazolopyrimidine and thiazolodipyrimidine derivatives. These derivatives, prepared under microwave-assisted synthesis, exhibit notable antioxidant and antimicrobial activities, underscoring their potential in pharmacological and therapeutic applications (Youssef & Amin, 2012).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOQPMASCDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1505180-14-2
Record name ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
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